1-Phenylethylisobutyrat

Übersicht

Beschreibung

1-Phenylethyl isobutyrate is a chemical compound of interest in various fields, including material science and organic chemistry. Its properties and synthesis methods are explored to understand its applications and behavior in different environments.

Synthesis Analysis

The synthesis of 1-Phenylethyl isobutyrate-related compounds involves multiple strategies, including living carbocationic polymerization and Diels-Alder polymerization. For instance, 1-Chloro-1-phenylethyl-telechelic polyisobutylene was synthesized using living carbocationic polymerization, showcasing the versatility in synthesizing complex polymers with specific end groups (Iván et al., 1998). Additionally, Diels-Alder polymerization was utilized to create poly(phenylene)-based polyelectrolytes, demonstrating a method to synthesize high molecular weight polymers with potential applications in fuel cells (Fujimoto et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Phenylethyl isobutyrate has been studied using various techniques. For example, the solid forms of (R)-1-phenylethylammonium-(S)-2-phenylbutyrate were investigated to understand their polymorphism and stability, providing insights into the molecular arrangement and stability of similar compounds (Antoniadis et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-Phenylethyl isobutyrate analogs highlight their potential in various chemical transformations. For instance, the methoxycarbonylation of alkynes catalyzed by palladium complexes leads to selective formation of unsaturated esters, showcasing the compound's utility in synthetic organic chemistry (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of 1-Phenylethyl isobutyrate-related compounds are crucial for their application in various domains. The study of poly(alkyl-substituted p-phenylene ethynylene)s provided insights into the liquid crystalline structures and thermal properties, which are essential for understanding the material's behavior under different conditions (Huang et al., 2001).

Chemical Properties Analysis

The chemical properties of 1-Phenylethyl isobutyrate and related compounds, such as their reactivity and interaction with other molecules, are fundamental to their applications. The synthesis and characterization of phenylene-disiloxane polymers, for example, shed light on the chemical properties that influence the polymerization process and the resulting material's stability and reactivity (Kawakita et al., 2001).

Wissenschaftliche Forschungsanwendungen

Aromastoff in der Lebensmittelindustrie

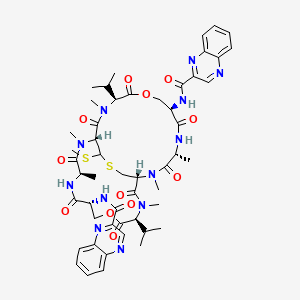

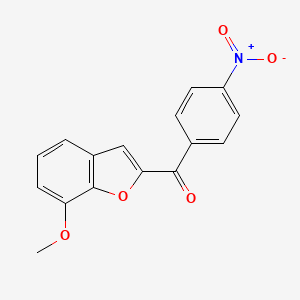

1-Phenylethylisobutyrat: wird aufgrund seines fruchtigen und blumigen Aromas, das an Rosen erinnert, häufig als Aromastoff verwendet. Er wird in der Lebensmittelindustrie eingesetzt, um das Geschmacksprofil verschiedener Produkte zu verbessern und zu einem angenehmen sensorischen Erlebnis beizutragen {svg_1}.

Duftstoff in der Parfümerie

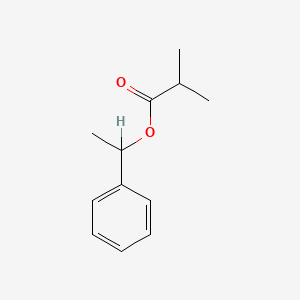

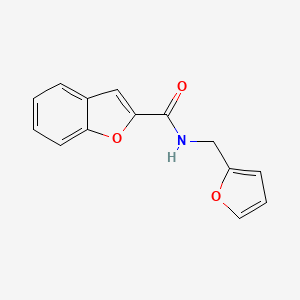

Diese Verbindung ist auch ein wichtiger Bestandteil der Duftstoffindustrie. Sie verleiht Parfüms und Kölnischwasser einen süßen, rosenartigen Duft und ist somit ein wertvoller Bestandteil bei der Formulierung von Luxusdüften {svg_2}.

Metabolit des Fermentationsprozesses

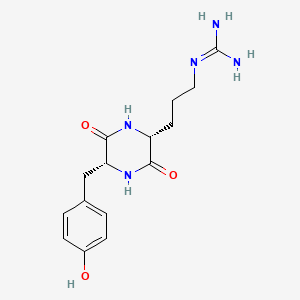

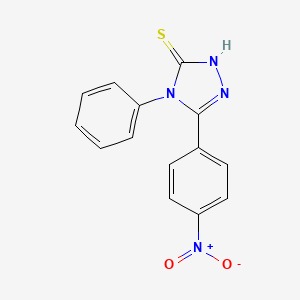

In der wissenschaftlichen Forschung wurde This compound als flüchtiger Metabolit identifiziert, der während des Fermentationsprozesses von Kluyveromyces lactis gebildet wird. Diese Entdeckung ist bedeutsam für das Verständnis der Stoffwechselwege und die Optimierung von Fermentationsprozessen in biotechnologischen Anwendungen {svg_3}.

Analytische Chemie

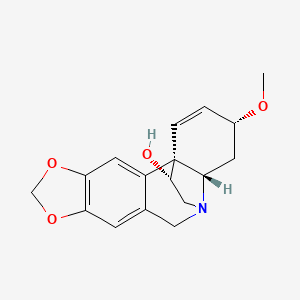

Die besonderen chemischen Eigenschaften der Verbindung werden in der analytischen Chemie zur Identifizierung und Quantifizierung komplexer Mischungen genutzt. Ihr Vorhandensein kann als Indikator für bestimmte chemische Reaktionen oder Prozesse dienen {svg_4}.

Sicherheit und Wirksamkeit in Tierfutter

This compound: wurde hinsichtlich seiner Sicherheit und Wirksamkeit bei der Verwendung als Aromastoff in Tierfutter bewertet. Die Sicherstellung der Sicherheit solcher Zusatzstoffe ist entscheidend für die Tiergesundheit und die Qualität der daraus gewonnenen Lebensmittelprodukte für den menschlichen Verzehr {svg_5}.

Synthetische organische Chemie

Als Baustein in der synthetischen organischen Chemie wird This compound zur Synthese einer Vielzahl von chemischen Verbindungen verwendet. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem vielseitigen Reagenz für die Herstellung neuer Moleküle mit potenziellen Anwendungen in der Pharmazie und Materialwissenschaft {svg_6}.

Wirkmechanismus

Target of Action

1-Phenylethyl isobutyrate is a carboxylic ester and belongs to the class of organic compounds known as benzyloxycarbonyls . These are organic compounds containing a carbonyl group substituted with a benzyloxyl group . .

Mode of Action

As a carboxylic ester, it may undergo hydrolysis in biological systems to yield 2-phenylethanol and isobutyric acid . These products could potentially interact with various biological targets.

Biochemical Pathways

As a metabolite, it may be involved in various metabolic processes .

Pharmacokinetics

As a carboxylic ester, it is likely to be lipophilic, which could influence its absorption and distribution in the body . It is also likely to undergo metabolic transformations, such as hydrolysis, to yield 2-phenylethanol and isobutyric acid .

Result of Action

1-Phenylethyl isobutyrate is primarily known for its sensory properties. It has a fruity, green, and jasmine-like taste , and a fruity, rosy odor . It is used as a flavoring agent in the food industry .

Action Environment

The action of 1-Phenylethyl isobutyrate can be influenced by various environmental factors. For instance, its sensory properties might be affected by the concentration used, the food matrix, and the presence of other flavor compounds. Its stability could also be influenced by factors such as temperature, pH, and the presence of light or oxygen .

Eigenschaften

IUPAC Name |

1-phenylethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)12(13)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCCYSDOUYQZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864119 | |

| Record name | Propanoic acid, 2-methyl-, 1-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a sweet, floral-green odour | |

| Record name | alpha-Methylbenzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | alpha-Methylbenzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.983 | |

| Record name | alpha-Methylbenzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

7775-39-5 | |

| Record name | 1-Phenylethyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styralyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 1-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, 1-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLBENZYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9REG8PIWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenylethyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide](/img/structure/B1195701.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)

![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)

![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)